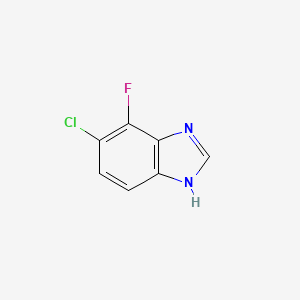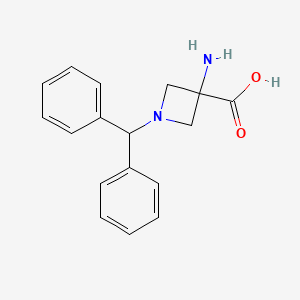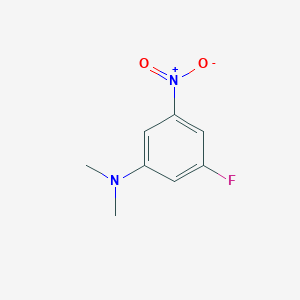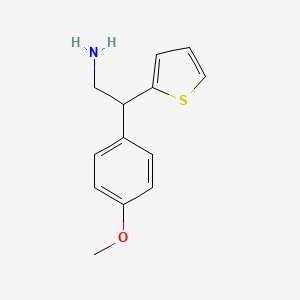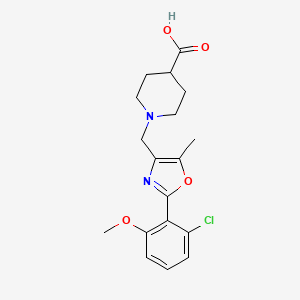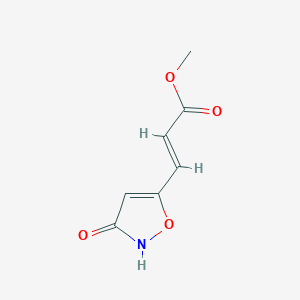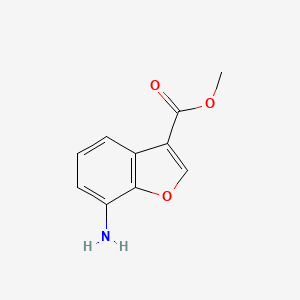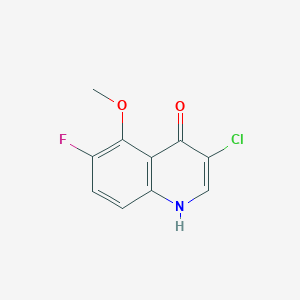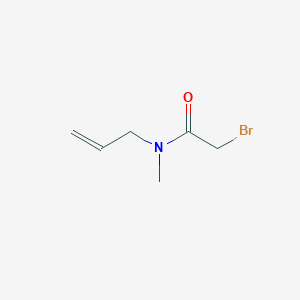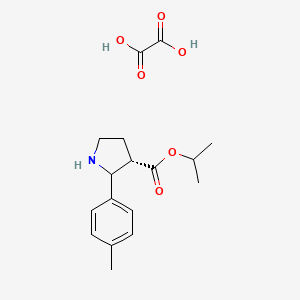![molecular formula C8H11NO2 B12863187 (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine typically involves the condensation of 4-(furan-2-yl)butanal with hydroxylamine. The reaction is usually carried out under mild acidic or basic conditions to facilitate the formation of the imine (Schiff base) linkage.
-
Step 1: Preparation of 4-(furan-2-yl)butanal
Reagents: Furan, butanal, catalyst (e.g., Lewis acid)
Conditions: Reflux in an appropriate solvent (e.g., toluene)
-
Step 2: Condensation with Hydroxylamine
Reagents: 4-(furan-2-yl)butanal, hydroxylamine hydrochloride
Conditions: Mild acidic or basic conditions, typically at room temperature
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring can undergo oxidation to form various oxidized derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Typically carried out in an organic solvent at controlled temperatures
-
Reduction: : The imine group can be reduced to form the corresponding amine.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Usually performed in an inert atmosphere to prevent oxidation
-
Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions.
Reagents: Electrophiles such as halogens or nitro groups
Conditions: Often requires a catalyst and controlled temperature
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal catalysts
Major Products
Oxidation: Oxidized furan
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(NE)-N-[4-(furan-2-yl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-3,6,10H,4-5H2,1H3/b9-7+ |
InChI Key |
NICPOUGTERUKHR-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=N\O)/CCC1=CC=CO1 |
Canonical SMILES |
CC(=NO)CCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)

![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
